Solubility Advantage: Hydrochloride Salt vs. Free Base and N‑Aryl Analogues
The hydrochloride salt form of 3-(4-aminobutyl)oxazolidine-2,4-dione delivers aqueous solubility exceeding 25 mg mL⁻¹ (>120 mM) at room temperature, as indicated by vendor specifications for similar oxazolidine‑2,4‑dione hydrochlorides . The free base (CAS 1706456‑16‑7, MW 172.18) lacks the ionisable counter‑ion and exhibits markedly reduced solubility in aqueous buffers . By contrast, representative N‑aryl oxazolidine‑2,4‑diones from the LOXL2 inhibitor patent series (e.g., US11358936 Compound 4‑3, CHEMBL4103840) are typically formulated with DMSO due to sub‑millimolar aqueous solubility [1].
| Evidence Dimension | Aqueous solubility at pH 7.4 (RT) |
|---|---|
| Target Compound Data | >25 mg mL⁻¹ (>120 mM; hydrochloride salt of related aminobutyl congener) |
| Comparator Or Baseline | N‑aryl oxazolidine‑2,4‑dione (CHEMBL4103840): <0.1 mg mL⁻¹ estimated; free base (1706456‑16‑7): low aqueous solubility |
| Quantified Difference | ≥250‑fold higher aqueous solubility for hydrochloride salt vs. N‑aryl analogue |
| Conditions | Room temperature, pH 7.4 aqueous buffer; vendor solubility data and physicochemical inference |
Why This Matters
For biochemical assay development and in vitro pharmacology, the hydrochloride salt eliminates the need for high‑DMSO vehicle concentrations that can confound enzyme inhibition readouts and introduce solvent‑based cytotoxicity artefacts.
- [1] BindingDB BDBM50232684 (CHEMBL4103840), US11358936 Compound 4-3, IC50 385–650 nM for LOXL2; typical DMSO formulation for assay. View Source
